N~1~-{4-[8-isopentyl-1,9-dioxo-8,9-dihydropyrido[4,3-b][1,6]naphthyridin-2(1H)-yl]phenyl}acetamide
Overview
Description
N~1~-{4-[8-isopentyl-1,9-dioxo-8,9-dihydropyrido[4,3-b][1,6]naphthyridin-2(1H)-yl]phenyl}acetamide is a nitrogen-containing heterocyclic compound. This compound is notable for its complex structure, which includes a pyrido[4,3-b][1,6]naphthyridine core, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-{4-[8-isopentyl-1,9-dioxo-8,9-dihydropyrido[4,3-b][1,6]naphthyridin-2(1H)-yl]phenyl}acetamide involves multiple steps, starting with the formation of the pyrido[4,3-b][1,6]naphthyridine core. This is typically achieved through a series of cyclization reactions. The isopentyl group is introduced via alkylation, and the final acetamide group is added through an amidation reaction .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the development of continuous flow processes to streamline production .
Chemical Reactions Analysis
Types of Reactions
N~1~-{4-[8-isopentyl-1,9-dioxo-8,9-dihydropyrido[4,3-b][1,6]naphthyridin-2(1H)-yl]phenyl}acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The phenyl and isopentyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
N~1~-{4-[8-isopentyl-1,9-dioxo-8,9-dihydropyrido[4,3-b][1,6]naphthyridin-2(1H)-yl]phenyl}acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-{4-[8-isopentyl-1,9-dioxo-8,9-dihydropyrido[4,3-b][1,6]naphthyridin-2(1H)-yl]phenyl}acetamide involves its interaction with specific molecular targets. As an HER2 inhibitor, it binds to the HER2 receptor, blocking its activity and thereby inhibiting the growth of cancer cells. This interaction disrupts key signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
- N~1~-{4-[8-isopropyl-1,9-dioxo-8,9-dihydropyrido[4,3-b][1,6]naphthyridin-2(1H)-yl]phenyl}acetamide
- N~1~-{4-[8-isobutyl-1,9-dioxo-8,9-dihydropyrido[4,3-b][1,6]naphthyridin-2(1H)-yl]phenyl}acetamide
Uniqueness
What sets N1-{4-[8-isopentyl-1,9-dioxo-8,9-dihydropyrido[4,3-b][1,6]naphthyridin-2(1H)-yl]phenyl}acetamide apart is its specific isopentyl group, which may confer unique binding properties and biological activity compared to its analogs .
Properties
IUPAC Name |
N-[4-[8-(3-methylbutyl)-1,9-dioxopyrido[4,3-b][1,6]naphthyridin-2-yl]phenyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O3/c1-15(2)8-11-27-12-9-21-19(23(27)30)14-20-22(26-21)10-13-28(24(20)31)18-6-4-17(5-7-18)25-16(3)29/h4-7,9-10,12-15H,8,11H2,1-3H3,(H,25,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCNBFYAGPJUGGJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C=CC2=NC3=C(C=C2C1=O)C(=O)N(C=C3)C4=CC=C(C=C4)NC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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